1-Cyano-2-ethylcyclopropane-1-carboxylic acid

Inflammation Arachidonic Acid Metabolism Lipoxygenase Inhibitor

For R&D labs studying lipoxygenase pathways or CCR5 antagonism, sourcing the exact building block 1-Cyano-2-ethylcyclopropane-1-carboxylic acid is critical. The specific regio- and stereochemistry of its cyano and ethyl substituents are essential for reproducible target engagement and SAR studies; generic cyclopropane analogs introduce confounding variables that compromise data integrity.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
Cat. No. B13329613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-2-ethylcyclopropane-1-carboxylic acid
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCCC1CC1(C#N)C(=O)O
InChIInChI=1S/C7H9NO2/c1-2-5-3-7(5,4-8)6(9)10/h5H,2-3H2,1H3,(H,9,10)
InChIKeyFZUVJDOEYZQQII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-2-ethylcyclopropane-1-carboxylic Acid for Research: Structural and Bioactivity Overview


1-Cyano-2-ethylcyclopropane-1-carboxylic acid (CAS 1564881-99-7, MF C7H9NO2, MW 139.15) is a cyclopropane carboxylic acid derivative characterized by a cyano group and an ethyl substituent on the cyclopropane ring . This compound is primarily utilized as a specialized research intermediate and a versatile building block in synthetic organic chemistry . Preliminary research and patent literature indicate its potential utility in diverse biological contexts, including as a lipoxygenase inhibitor [1], a candidate for anticancer and dermatological applications [2], and a potential CCR5 antagonist [3].

Why 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid Cannot Be Replaced by a Simple In-Class Analog


In procurement for research and development, substitution with a close structural analog such as 1-cyano-2-methylcyclopropane-1-carboxylic acid or 2-ethylcyclopropane-1-carboxylic acid is not scientifically justified without rigorous validation. The combined presence and specific regio- and stereochemistry of the cyano and ethyl substituents on the cyclopropane ring are critical determinants of biological activity . For instance, the ethyl group's hydrophobic bulk relative to a methyl group can dramatically alter binding pocket complementarity and off-rate kinetics in a way that is unpredictable. Furthermore, analogs lacking the cyano group (e.g., 2-ethylcyclopropane-1-carboxylic acid) lose a key pharmacophore required for reported activities like lipoxygenase inhibition [1]. The absence of published comparative potency data for this specific compound underscores the need to use the exact chemical entity to ensure experimental reproducibility and avoid introducing an unknown variable.

Quantitative Evidence for 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid in Scientific Applications


Lipoxygenase Inhibitory Activity as a Differentiating Pharmacological Feature

1-Cyano-2-ethylcyclopropane-1-carboxylic acid is described in the literature as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This profile distinguishes it from other cyclopropane carboxylic acid derivatives that may not possess this specific enzymatic inhibitory activity. The exact quantitative potency (e.g., IC50) for the target compound was not identified in the literature, preventing a numerical comparison with a standard LOX inhibitor like NDGA. This functional annotation provides a specific biological hypothesis for experimental design that would not be supported by an analog like 2-ethylcyclopropane-1-carboxylic acid.

Inflammation Arachidonic Acid Metabolism Lipoxygenase Inhibitor

Potential as a CCR5 Antagonist for Immunological and Virological Research

Preliminary pharmacological screening indicates that 1-Cyano-2-ethylcyclopropane-1-carboxylic acid can function as a CCR5 antagonist, making it a candidate for investigating diseases mediated by the CCR5 receptor, such as HIV infection and autoimmune disorders [1]. This potential mechanism differentiates it from compounds in the same class that are not associated with chemokine receptor modulation. While a precise IC50 value for the target compound is not available, the reported activity of a closely related analog (IC50 = 1.86E+6 nM) [2] provides a baseline context for the anticipated potency range of this scaffold, highlighting a starting point for further medicinal chemistry optimization.

HIV Infection Chemokine Receptor CCR5 Antagonist

Consistent Quality and Purity Specifications for Reproducible Research

Commercially available 1-Cyano-2-ethylcyclopropane-1-carboxylic acid is supplied with a minimum purity specification of 95% . This provides a clear, verifiable metric for procurement, ensuring consistent starting material quality for synthetic or biological assays. In contrast, custom-synthesized or lesser-characterized analogs may lack this defined purity, introducing batch-to-batch variability that can compromise experimental reproducibility. The defined storage condition of 'long-term in a cool' environment also provides a specific handling guideline.

Analytical Chemistry Synthetic Building Block Quality Control

Validated Application Scenarios for Procuring 1-Cyano-2-ethylcyclopropane-1-carboxylic Acid


Investigating Arachidonic Acid Cascade in Inflammation and Cancer

Researchers focused on the lipoxygenase (LOX) pathway can use this compound as a tool to probe the role of LOX-mediated metabolism in cell-based models of inflammation or cancer. The compound's reported LOX inhibitory activity [1] provides a targeted starting point for SAR studies, a role for which a generic cyclopropane carboxylic acid would be unsuitable.

CCR5-Mediated Disease Modeling and Target Validation

Laboratories studying HIV entry, asthma, or autoimmune diseases can employ this compound for preliminary validation of CCR5 antagonism as a therapeutic strategy [1]. The specific association with this target differentiates it from other in-class compounds, allowing for hypothesis-driven experiments in chemokine receptor biology.

Synthesis of Novel Cyclopropane-Containing Bioactive Molecules

Medicinal and synthetic chemists requiring a well-characterized, functionalized cyclopropane building block can utilize this compound to create focused libraries. Its defined purity (≥95%) and availability [1] ensure a reliable starting point for generating novel derivatives with potential enhanced pharmacological properties, circumventing the need for de novo synthesis of the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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